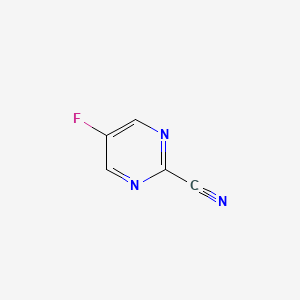

5-Fluoropyrimidine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIUVAWQVCEHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657727 | |

| Record name | 5-Fluoropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-55-7 | |

| Record name | 5-Fluoro-2-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoropyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoropyrimidine-2-carbonitrile Starting Materials

Executive Summary & Strategic Overview

5-Fluoropyrimidine-2-carbonitrile stands as a critical structural motif and a key building block in contemporary medicinal chemistry. Its strategic importance lies in its role as a precursor to a multitude of pharmacologically active agents, including kinase inhibitors used in oncology. The presence of the fluorine atom at the 5-position often enhances metabolic stability and binding affinity, while the 2-carbonitrile group serves as a versatile synthetic handle for further molecular elaboration.

This guide provides an in-depth exploration of the prevalent and field-proven synthetic pathways to this compound, with a primary focus on the synthesis and manipulation of its essential starting materials. We will dissect the core chemical transformations, moving beyond a mere recitation of procedural steps to illuminate the underlying mechanistic principles and the rationale behind experimental design choices. The protocols described herein are grounded in established, peer-reviewed literature, ensuring reliability and reproducibility for researchers engaged in drug discovery and development.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic approach to this compound reveals a clear and efficient primary synthetic strategy. The target molecule can be disconnected at the C-CN bond, pointing to a 2-halo-5-fluoropyrimidine as the immediate precursor. This intermediate, in turn, can be derived from a more symmetrically substituted pyrimidine, which is ultimately accessible from the widely available and inexpensive starting material, 5-fluorouracil.

A Predictive Physicochemical Profile of 5-Fluoropyrimidine-2-carbonitrile: Solubility and Stability

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Fluoropyrimidine-2-carbonitrile is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of the pyrimidine core, a scaffold present in numerous biologically active molecules, understanding its fundamental physicochemical properties is paramount for its effective use in research and development. The presence of a fluorine atom at the 5-position and a nitrile group at the 2-position significantly influences its electronic properties, reactivity, and intermolecular interactions, thereby defining its solubility and stability.

This guide provides a comprehensive analysis of the solubility and stability profile of this compound. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this document establishes a predictive profile grounded in authoritative data from closely related structural analogs, most notably the widely studied antineoplastic agent 5-Fluorouracil (5-FU). By combining known supplier data with established chemical principles and validated methodologies for analogous compounds, this guide serves as a robust framework for scientists, enabling them to anticipate the behavior of this compound and design effective experimental protocols for its characterization.

Section 1: Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings. The table below summarizes its known characteristics, supplemented by predicted values derived from its chemical structure.

| Property | Value / Observation | Source / Rationale |

| Molecular Formula | C₅H₂FN₃ | [1] |

| Molecular Weight | 123.09 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted pKa | ~7.5 - 8.5 | Rationale: The pyrimidine ring nitrogens are weakly basic. This is analogous to 5-Fluorouracil (pKa ~8.0)[2], though the electron-withdrawing nitrile group may slightly decrease the basicity compared to the uracil structure. |

| Predicted LogP | ~0.5 - 1.5 | Rationale: The structure is relatively non-polar. Compared to 5-Fluorouracil (LogP ~ -0.9), the replacement of the two carbonyl oxygens and N-H protons with a nitrile group and ring C-H reduces hydrogen bonding capacity with water, likely increasing the octanol-water partition coefficient. |

Section 2: Solubility Profile

Solubility is a critical parameter that dictates formulation strategies, bioavailability, and reaction conditions. The non-polar nature of the fluoropyrimidine ring combined with the polar nitrile group suggests a nuanced solubility profile.

Qualitative Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

-

Aqueous Solubility: Low. The molecule's limited ability to form hydrogen bonds with water restricts its solubility.[1]

-

Organic Solubility: Soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] This is consistent with the behavior of many heterocyclic compounds used in drug discovery for creating stock solutions.

Quantitative Solubility Comparison

To provide context, the table below compares the known qualitative solubility of this compound with the experimentally determined quantitative solubility of its structural analog, 5-Fluorouracil (5-FU).

| Solvent | This compound | 5-Fluorouracil (5-FU) |

| Water / PBS (pH 7.2) | Low | ~12.2 g/L (or ~12 mg/mL) at 20°C[2], ~8 mg/mL in PBS[3] |

| Ethanol | Predicted to be sparingly soluble | ~0.8 mg/mL[3] |

| DMSO | Soluble | ~53 mg/mL[3] |

| DMF | Soluble | ~60 mg/mL[3] |

This comparison underscores the critical role of the uracil structure in conferring higher aqueous solubility to 5-FU compared to the likely profile of this compound. The loss of the two N-H protons and two carbonyl groups, which act as hydrogen bond donors and acceptors respectively, is the primary reason for the predicted lower aqueous solubility of the title compound.

Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

For researchers requiring quantitative data, the following protocol provides a reliable, high-throughput method for determining kinetic solubility. The causality behind this choice is speed and resource efficiency, making it ideal for early-stage research where relative solubility across different conditions is more critical than absolute thermodynamic values.

-

Preparation of Stock Solution:

-

Accurately weigh ~10 mg of this compound.

-

Dissolve in 1 mL of high-purity DMSO to create a 10 mg/mL stock solution. Ensure complete dissolution using a vortex mixer.

-

-

Assay Plate Preparation:

-

Dispense 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

-

Add 2 µL of the 10 mg/mL DMSO stock solution to each well. This creates a final concentration of 100 µg/mL with 1% DMSO, which minimizes solvent effects. Prepare in triplicate.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours on a plate shaker to allow for precipitation to reach equilibrium.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Compare the readings against a calibration curve prepared from serial dilutions of a known insoluble standard (e.g., formazin).

-

The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

-

Visualization: Solubility Assessment Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: A step-by-step workflow for determining the kinetic solubility of a research compound.

Section 3: Stability Profile and Predicted Degradation

The stability of this compound is crucial for its storage, handling, and application. While it is reported to be stable under normal conditions, it may react with strong acids, bases, or oxidizing agents.[1]

Predicted Degradation Pathways

By analogy with 5-Fluorouracil and considering the chemistry of the nitrile group, two primary degradation pathways can be predicted under hydrolytic stress:

-

Hydrolysis of the Nitrile Group: The carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions. This would proceed first to an amide intermediate (5-Fluoropyrimidine-2-carboxamide) and subsequently to a carboxylic acid (5-Fluoropyrimidine-2-carboxylic acid). This is a common and well-documented reaction for nitrile-containing heterocyclic compounds.

-

Pyrimidine Ring Opening: 5-FU is known to undergo hydrolytic degradation via hydration of the C5-C6 double bond, followed by ring cleavage.[4] A similar mechanism could be initiated for this compound, particularly under harsh pH conditions, leading to the formation of various acyclic degradation products.

Visualization: Predicted Hydrolytic Degradation Pathways

Caption: Potential degradation pathways under acidic or basic hydrolytic stress conditions.

Experimental Protocol: Forced Degradation Study

To experimentally validate these predicted pathways and identify other potential liabilities, a forced degradation study is essential. This protocol ensures a comprehensive assessment by exposing the compound to a range of stress conditions, which is a cornerstone of drug development as outlined by ICH guidelines.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix the sample solution 1:1 with 1N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the sample solution 1:1 with 1N NaOH. Incubate at room temperature for 4 hours. (Base hydrolysis is often faster).

-

Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the stock solution at 60°C for 7 days, protected from light.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²).

-

-

Timepoint Sampling and Analysis:

-

At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze by a stability-indicating HPLC-UV method (see Section 4). A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the spectral properties of degradants. For structural elucidation of major degradants, LC-MS/MS is the preferred method.[5][6]

-

-

Data Interpretation:

-

Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.

-

Document the retention times and peak areas of all new impurity peaks. Aim for 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

-

Section 4: Recommended Analytical Methodologies

Accurate quantification and impurity profiling require robust analytical methods. While specific methods for this compound are not published, standard reversed-phase HPLC methods used for 5-FU and other small polar molecules are directly applicable.[7][8]

Protocol: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is the workhorse of reversed-phase chromatography and provides a good starting point for separating a non-polar compound from more polar degradants.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for acidic and basic compounds.

-

Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower UV cutoff and viscosity.

-

-

Method Development:

-

Isocratic Elution: Begin with a simple isocratic method (e.g., 70% A / 30% B) to determine the approximate retention time of the parent compound.

-

Gradient Elution: To ensure separation of potential impurities, develop a linear gradient. A typical starting gradient would be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-25 min: 5% B (re-equilibration)

-

-

Detection: Use a UV/PDA detector. The maximum absorbance wavelength (λmax) for 5-FU is ~266 nm[3]; a similar value is expected for this compound. Scan from 200-400 nm to capture data for impurities with different chromophores.

-

-

System Suitability: Before sample analysis, inject a standard solution five times and verify that the system meets suitability criteria (e.g., %RSD for peak area < 2.0%, tailing factor < 1.5).

This methodical approach ensures the development of a robust, stability-indicating method capable of separating the parent compound from its process impurities and degradation products, thereby guaranteeing the trustworthiness of the analytical results.

Conclusion

This technical guide provides a predictive yet scientifically grounded profile of this compound's solubility and stability. By leveraging authoritative data from the well-characterized analog 5-Fluorouracil and adhering to fundamental chemical principles, we have established a clear set of expectations for its behavior. The qualitative assessment suggests low aqueous solubility and susceptibility to hydrolytic degradation, particularly at the nitrile group.

For researchers and drug development professionals, the value of this guide lies not only in its predictions but in the detailed, field-proven experimental protocols provided. These methodologies for assessing solubility, conducting forced degradation studies, and developing analytical methods form a self-validating framework for moving beyond prediction to empirical characterization. By following these workflows, scientists can confidently generate the specific, high-quality data required to advance their research and development objectives involving this compound.

References

- 1. This compound Supplier China | CAS 328-70-1 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]

- 2. 5-Fluorouracil | 51-21-8 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC analysis of 5-FU and FdUMP in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Reactivity and Functional Group Compatibility of 5-Fluoropyrimidine-2-carbonitrile

Introduction: The Strategic Value of 5-Fluoropyrimidine-2-carbonitrile in Modern Drug Discovery

This compound is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyrimidine ring, the fluoro substituent, and the nitrile group, render it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of these functional groups offers a rich landscape for chemical modification, enabling the exploration of diverse chemical space in the pursuit of potent and selective modulators of biological targets. Pyrimidine-based compounds have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

This in-depth technical guide provides a comprehensive overview of the chemical reactivity and functional group compatibility of this compound. We will delve into the nuances of its behavior in key synthetic transformations, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Reactivity Profile: Understanding the Electronic Landscape

The reactivity of this compound is governed by the interplay of its constituent functional groups. The pyrimidine core is inherently electron-deficient, a characteristic that is further amplified by the inductive effect of the fluorine atom at the 5-position and the potent electron-withdrawing nitrile group at the 2-position. This electronic landscape dictates the molecule's susceptibility to nucleophilic attack and its behavior in various chemical transformations.

Navigating Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 5-fluoropyrimidine core makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group, such as a halogen, is present at the C4 or C6 position.

Regioselectivity in SNAr Reactions

In di- or tri-substituted pyrimidines, the regioselectivity of SNAr is a critical consideration. Generally, the C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at these positions. The presence of the electron-withdrawing nitrile group at C2 further deactivates this position for substitution while activating the C4 and C6 positions. The fluorine at C5 also contributes to the overall activation of the ring towards nucleophilic attack.

Transformations of the 2-Cyano Group: A Gateway to Diverse Functionality

The nitrile group at the C2 position is a versatile handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the 5-fluoropyrimidine scaffold.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under both acidic and basic conditions.[3][4][5] However, the choice of conditions must be made with careful consideration of the stability of the fluoropyrimidine core.

Acid-Catalyzed Hydrolysis:

Heating the nitrile with a strong aqueous acid, such as hydrochloric acid, will typically yield the corresponding carboxylic acid.[4] The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed.

Base-Catalyzed Hydrolysis:

Treatment with a strong base, like sodium hydroxide, followed by acidic workup, also affords the carboxylic acid.[3] The initial product is the carboxylate salt.

| Condition | Reagents | Typical Temperature | Product | Reference(s) |

| Acidic | aq. HCl | Reflux | Carboxylic Acid | [4][5] |

| Basic | aq. NaOH, then H3O+ | Reflux | Carboxylic Acid | [3] |

Causality Behind Experimental Choices:

-

Harsh Conditions: Both acidic and basic hydrolysis of nitriles often require elevated temperatures. This is due to the stability of the carbon-nitrogen triple bond.

-

Substrate Stability: While fluorinated pyrimidines are generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation of the pyrimidine ring or loss of the fluorine substituent. Therefore, careful optimization of reaction time and temperature is crucial.

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, providing a key entry point for further functionalization, such as amide bond formation or reductive amination.

Reduction with Lithium Aluminum Hydride (LiAlH4):

A powerful reducing agent like LiAlH4 is effective in converting nitriles to primary amines.[6][7][8] The reaction is typically carried out in an ethereal solvent like THF, followed by an aqueous workup.

Catalytic Hydrogenation:

Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C) can also effect the reduction of nitriles to amines.[9]

| Reducing Agent | Solvent | Workup | Product | Reference(s) |

| LiAlH4 | THF | Aqueous | Primary Amine | [6][7] |

| H2, Raney Ni | Methanol/Ammonia | Filtration | Primary Amine | [9] |

Trustworthiness of Protocols:

-

LiAlH4: This is a highly reliable and general method for nitrile reduction. However, it is a potent reagent that will also reduce other functional groups like esters and carboxylic acids. The workup procedure is critical to safely quench the excess reagent and liberate the amine product.

-

Catalytic Hydrogenation: This method offers a milder alternative to LiAlH4 and is often more suitable for substrates with other reducible functional groups that need to be preserved. The addition of ammonia can help to suppress the formation of secondary amine byproducts.

Conversion to 1H-Tetrazoles

The [3+2] cycloaddition of an azide source with the nitrile group provides a direct route to 5-substituted 1H-tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.

Reaction with Sodium Azide:

The reaction is typically carried out by heating the nitrile with sodium azide in a polar aprotic solvent like DMF, often with an additive such as ammonium chloride or a Lewis acid to activate the nitrile.[10][11]

Leveraging Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it is typically necessary to first introduce a leaving group, most commonly a halogen, at the desired position of coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a widely used transformation in drug discovery.[12][13][14] For a derivative like 4,6-dichloro-5-fluoropyrimidine-2-carbonitrile, regioselective coupling can be achieved.

Regioselectivity in Suzuki Coupling:

Similar to SNAr reactions, the C4 and C6 positions are generally more reactive in Suzuki couplings than the C2 position. It is often possible to achieve selective mono-arylation at the C4 position under carefully controlled conditions.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15][16][17] This reaction provides a complementary approach to SNAr for the synthesis of aminated pyrimidines.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a 4-Chloro-5-fluoropyrimidine-2-carbonitrile Derivative with an Amine

This protocol describes a typical procedure for the displacement of a chlorine atom at the C4 position with an amine nucleophile.

Caption: Nitrile Reduction Workflow.

Materials:

-

This compound (1.0 equiv)

-

Lithium aluminum hydride (LiAlH4) (1.5-2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH4 and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the this compound in anhydrous THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified further if necessary.

Functional Group Compatibility and Stability

This compound is a relatively stable compound under standard laboratory conditions. However, its compatibility with various reagents and conditions should be considered during reaction planning.

-

Acidic Conditions: The pyrimidine ring is generally stable to moderately acidic conditions. However, strong, hot acids used for prolonged periods, such as in nitrile hydrolysis, may lead to decomposition.

-

Basic Conditions: The molecule is susceptible to strong bases. Besides the potential for nitrile hydrolysis, strong bases could potentially react with other positions on the ring. The stability of 5-fluorouracil, a related compound, is known to be pH-dependent.

-

Oxidizing Agents: The pyrimidine ring is generally resistant to oxidation, but strong oxidizing agents should be used with caution.

-

Reducing Agents: As demonstrated, the nitrile group is readily reduced. The pyrimidine ring itself is generally stable to hydride-based reducing agents and catalytic hydrogenation conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity profile and functional group compatibility is paramount for its effective utilization in drug discovery and development. The electron-deficient nature of the pyrimidine core, activated by the fluoro and cyano substituents, makes it an excellent substrate for nucleophilic aromatic substitution. The nitrile group serves as a versatile handle for a variety of transformations, including hydrolysis, reduction, and cycloaddition. Furthermore, halogenated derivatives of this scaffold are amenable to a range of palladium-catalyzed cross-coupling reactions, enabling rapid diversification. By carefully selecting reaction conditions and understanding the inherent reactivity of this scaffold, researchers can unlock its full potential in the synthesis of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. byjus.com [byjus.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoropyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorinated Pyrimidines

5-Fluoropyrimidine-2-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated pyrimidine core, positions it as a valuable building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the pyrimidine ring is a key scaffold in many biologically active compounds.[1] However, the very features that make this compound a powerful tool in drug discovery also necessitate a profound respect for its potential hazards.

This guide provides an in-depth analysis of the risks associated with this compound and outlines a comprehensive framework for its safe handling. As Senior Application Scientists, our experience dictates that a proactive and informed approach to safety is not merely a procedural formality but a cornerstone of scientific integrity and successful research outcomes.

I. Hazard Identification and Risk Assessment: Understanding the Threat Profile

The primary hazards of this compound stem from its structural alerts: the fluorinated pyrimidine ring, analogous to the cytotoxic agent 5-Fluorouracil (5-FU), and the nitrile functional group.

Toxicological Hazards

While specific toxicological data for this compound is not extensively published, its structural similarity to 5-FU suggests a potential for significant cytotoxic and genotoxic effects.[2] 5-FU is a known antineoplastic drug that inhibits DNA synthesis.[3] Therefore, it is prudent to handle this compound as a potentially cytotoxic and mutagenic compound.

-

Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or inhaled.[4]

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[5]

-

Carcinogenicity and Genotoxicity: Suspected of causing genetic defects and cancer.[2][4]

The Nitrile Group: A Latent Cyanide Hazard

The presence of a carbon-nitrogen triple bond (a nitrile group) introduces the risk of releasing highly toxic hydrogen cyanide (HCN) gas under certain conditions.

-

Thermal Decomposition: Heating the compound can lead to its decomposition, potentially releasing HCN.[6]

-

Hydrolysis: While generally stable, hydrolysis under acidic or basic conditions could theoretically liberate cyanide.[7][8]

Due to these inherent risks, a rigorous risk assessment is mandatory before any work with this compound commences.

Risk Assessment Workflow

Caption: Workflow for risk assessment and implementation of control measures.

II. Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous substances by isolating the hazard from the worker.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[3]

-

Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a dedicated powder handling hood is recommended to prevent the dispersion of fine particles.

III. Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical for preventing dermal, ocular, and respiratory exposure.

| PPE Component | Specification | Rationale |

| Gloves | Double-gloving with powder-free nitrile gloves.[3] | Provides a primary and secondary barrier against chemical permeation. The outer glove can be removed immediately upon contamination.[9] |

| Eye Protection | Chemical splash goggles or a full-face shield.[3] | Protects against splashes and aerosols. Standard safety glasses are insufficient.[9] |

| Body Protection | A disposable, back-closing, solid-front gown with long sleeves and tight-fitting cuffs.[9] | Prevents skin contact with the compound. |

| Respiratory Protection | An N95 or higher-rated respirator should be available for spill cleanup or if there is a risk of aerosol generation outside of a fume hood.[3] | Protects against inhalation of airborne particles. |

IV. Safe Handling and Experimental Protocols

Adherence to strict protocols is paramount when working with this compound.

Protocol for Weighing and Preparing a Stock Solution

-

Preparation:

-

Don all required PPE (double nitrile gloves, lab coat, safety goggles).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any spills.[10]

-

Label all necessary glassware and containers before starting.

-

-

Weighing:

-

Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.

-

Use a dedicated set of spatulas and weighing paper for this compound.

-

Carefully transfer the desired amount of this compound to a tared container. Avoid creating dust.

-

-

Dissolution:

-

In the fume hood, add the solvent to the container with the weighed compound.

-

Use a sealed container for dissolution to prevent the release of vapors or aerosols.

-

If sonication or vortexing is required, ensure the container is tightly capped.

-

-

Cleanup:

-

Decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a high pH solution followed by a thorough rinse with water and 70% ethanol).[11]

-

Dispose of all contaminated disposable materials (gloves, absorbent pads, weighing paper) in a designated hazardous waste container.[10]

-

Remove the outer pair of gloves before leaving the fume hood.

-

Wash hands thoroughly after removing all PPE.

-

V. Storage and Waste Management: Containment and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

Storage

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[12]

-

Store in a designated, locked cabinet to restrict access.[4]

Waste Disposal

-

All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.[4]

-

Solid waste (gloves, absorbent pads, etc.) should be collected in a dedicated, labeled, and sealed container.[10]

-

Liquid waste should be collected in a labeled, sealed, and chemically resistant container.

-

Follow all institutional and local regulations for hazardous waste disposal.

VI. Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

Spill Response

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne contamination.

-

Don PPE: Before attempting to clean a spill, don appropriate PPE, including a respirator if necessary.

-

Containment: Cover the spill with an absorbent material from a chemical spill kit.[11]

-

Neutralization (if applicable and safe): For small spills, a deactivating solution may be used according to established protocols.

-

Cleanup: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable decontaminating solution, followed by water.[11]

-

Reporting: Report the incident to the appropriate safety personnel.

First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Conclusion: A Culture of Safety

This compound is a compound with immense potential in the advancement of therapeutic sciences. However, this potential can only be realized through a steadfast commitment to safety. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly unlock the scientific value of this important molecule. This guide serves as a foundational resource, but it is the daily practice of these principles that will ensure a safe and productive research environment.

References

- 1. "Molecular products from the thermal degradation of glutamic acid" by Joshua K. Kibet, Lavrent Khachatryan et al. [repository.lsu.edu]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. nj.gov [nj.gov]

- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Fluorinated Pyrimidines

This in-depth technical guide charts the seminal discovery and historical development of fluorinated pyrimidines, a class of compounds that revolutionized cancer chemotherapy. We will delve into the scientific rationale, key experiments, and the pioneering individuals who ushered in a new era of targeted cancer treatment. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of these critical therapeutic agents.

The Genesis of an Idea: A Rational Approach to Cancer Chemotherapy

In the mid-20th century, the landscape of cancer treatment was largely dominated by surgery and radiation therapy. Chemotherapy was in its nascent stages, with many of the early agents being highly toxic and non-specific. A paradigm shift was needed—a move towards a more rational design of anticancer drugs.

The intellectual groundwork for the development of fluorinated pyrimidines was laid by the observation that certain cancer cells exhibit a voracious appetite for uracil, a fundamental component of ribonucleic acid (RNA).[1] In 1954, Abraham Cantarow and Karl Paschkis discovered that liver tumors in rats absorbed radioactive uracil more readily than normal liver cells.[2] This finding sparked a crucial idea: could a modified, "fraudulent" version of uracil be synthesized to selectively target and disrupt the metabolic machinery of cancer cells?

This concept of "lethal synthesis," where a non-toxic compound is metabolized into a toxic agent within the cell, became the driving force behind the work of Dr. Charles Heidelberger, a visionary cancer researcher at the University of Wisconsin.[3] Heidelberger had previously observed the potent inhibitory effects of fluoroacetic acid, a fluorine-containing compound, on a vital enzyme.[2] He hypothesized that introducing a fluorine atom—a small but highly electronegative element—into the uracil molecule could create a powerful antimetabolite.

The Breakthrough Synthesis of 5-Fluorouracil (5-FU)

The challenge of synthesizing this novel compound fell to Robert Duschinsky and his colleagues at Hoffmann-La Roche.[2] In a landmark achievement, they successfully synthesized 5-fluorouracil (5-FU) in 1957.[1][4] This pioneering work was a testament to the burgeoning field of fluorine chemistry and its potential applications in medicine.

Original Synthesis of 5-Fluorouracil: A Representative Protocol

Experimental Protocol: Synthesis of 5-Fluorouracil (Adapted from Duschinsky, Pleven, and Heidelberger, 1957)

-

Preparation of Ethyl Fluoroacetate: The synthesis would have likely begun with the preparation of ethyl fluoroacetate, a key fluorine-containing starting material. This was a hazardous reagent due to its high toxicity.[3]

-

Condensation to Form an α-fluoro-β-ketoester Enolate: Ethyl fluoroacetate would then be reacted with a suitable reagent, such as an ester, in the presence of a strong base to form an α-fluoro-β-ketoester enolate.

-

Ring Closure with Isothiourea: The pyrimidine ring was then constructed by reacting the enolate with an isothiourea salt. This cyclization reaction is a classic method for pyrimidine synthesis.

-

Hydrolysis and Isolation: The resulting intermediate would then be hydrolyzed under acidic or basic conditions to yield 5-fluorouracil.

-

Purification: The crude 5-fluorouracil would be purified by recrystallization to obtain the final product in a pure form for biological testing.

This synthetic route, while groundbreaking, highlighted the challenges of working with fluorine-containing compounds and the need for careful handling of toxic reagents.

From the Bench to the Clinic: Early Biological Evaluation of 5-FU

With 5-FU in hand, Heidelberger and his team embarked on a series of elegant experiments to determine its biological activity. Their initial findings, published in Nature in 1957, demonstrated the potent tumor-inhibitory effects of 5-FU in animal models.[1]

In Vitro and In Vivo Antitumor Activity

The initial screening of 5-FU's anticancer properties would have utilized the common in vitro and in vivo models of the 1950s.

Experimental Protocol: In Vitro Evaluation of 5-FU (Representative Methodology)

-

Cell Culture: Cancer cell lines available at the time, such as Ehrlich ascites carcinoma cells, would be cultured in a suitable growth medium.

-

Drug Exposure: The cultured cells would be exposed to varying concentrations of 5-FU for a defined period.

-

Assessment of Cytotoxicity: The cytotoxic effects of 5-FU would be determined by methods such as cell counting (using a hemocytometer and vital stains like trypan blue to differentiate live and dead cells) or by measuring the inhibition of metabolic activity.

Experimental Protocol: In Vivo Evaluation of 5-FU in a Murine Tumor Model (Representative Methodology)

-

Tumor Implantation: Mice would be implanted with a tumor model, such as Sarcoma 180 or Flexner-Jobling carcinoma.

-

Drug Administration: A solution of 5-FU would be administered to the tumor-bearing mice, typically via intraperitoneal injection, at various doses and schedules.

-

Tumor Growth Inhibition: The antitumor effect would be assessed by measuring the size of the tumors in the treated mice compared to a control group that received a placebo.

-

Survival Analysis: The overall survival of the treated mice would be monitored and compared to the control group to determine the efficacy of the treatment.

These early studies revealed that 5-FU was a potent inhibitor of tumor growth, paving the way for its clinical evaluation.

The Clinical Debut of 5-FU and its Mechanism of Action

The first clinical trials of 5-FU were reported in 1958 by Anthony R. Curreri and his colleagues, in collaboration with Heidelberger.[2] These studies demonstrated the clinical activity of 5-FU in patients with various solid tumors, including those of the breast, colon, and liver.[1]

The mechanism of action of 5-FU, while not fully understood at the time of its discovery, was later elucidated to be multifaceted. 5-FU is a prodrug that is converted inside the cell into several active metabolites. These metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase: The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable complex with the enzyme thymidylate synthase, blocking the synthesis of thymidine, an essential component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and apoptosis.

The following diagram illustrates the major metabolic pathways of 5-FU and its mechanism of action.

Evolution of Fluorinated Pyrimidines: Beyond 5-FU

Despite its success, 5-FU had its limitations, including a short half-life and significant toxicity when administered as a bolus injection. This spurred the development of a new generation of fluorinated pyrimidines with improved pharmacokinetic properties and more convenient oral administration.

The Advent of Oral Fluoropyrimidines

The development of oral fluoropyrimidines aimed to mimic the effects of continuous infusion of 5-FU, which was found to be more effective and less toxic than bolus administration. This led to the creation of prodrugs that are converted to 5-FU in the body.

-

Tegafur: One of the first oral prodrugs of 5-FU.

-

Capecitabine: A later-generation oral prodrug that is converted to 5-FU preferentially in tumor tissue, potentially reducing systemic toxicity.

-

S-1 (TS-1): A combination drug containing tegafur, gimeracil (a DPD inhibitor to prevent 5-FU degradation), and oteracil (to reduce gastrointestinal toxicity).

The following diagram illustrates the progression from 5-FU to oral fluoropyrimidines.

Quantitative Data from Early Clinical Trials

The following tables summarize the response rates and toxicities observed in the early clinical trials of 5-FU for various solid tumors. It is important to note that these data are from an era with different standards for clinical trial reporting and patient management.

Table 1: Objective Response Rates to 5-FU in Early Clinical Trials

| Tumor Type | Number of Patients | Objective Response Rate (%) |

| Colorectal Cancer | Varies by study | 10-20% |

| Breast Cancer | Varies by study | 20-30% |

| Gastric Cancer | Varies by study | 15-25% |

| Pancreatic Cancer | Varies by study | 10-20% |

Table 2: Common Toxicities Associated with Early 5-FU Regimens

| Toxicity | Grade 1-2 (%) | Grade 3-4 (%) |

| Nausea and Vomiting | 40-60% | 10-20% |

| Diarrhea | 30-50% | 5-15% |

| Stomatitis/Mucositis | 20-40% | 5-10% |

| Myelosuppression (Leukopenia) | 30-50% | 10-20% |

| Dermatitis | 10-20% | <5% |

Conclusion: A Legacy of Innovation

The discovery of fluorinated pyrimidines, spearheaded by the rational drug design of Charles Heidelberger and the synthetic ingenuity of Robert Duschinsky, stands as a landmark achievement in the history of medicine. 5-Fluorouracil and its successors have become mainstays in the treatment of a wide range of solid tumors and continue to be a cornerstone of many combination chemotherapy regimens. The story of fluorinated pyrimidines is a powerful example of how a deep understanding of cancer biology, coupled with innovative chemistry, can lead to the development of life-saving therapies. The ongoing research in this field continues to refine the use of these important drugs, further personalizing cancer treatment and improving patient outcomes.

References

- 1. Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds – ScienceOpen [scienceopen.com]

- 2. Heidelberger, C., Chaudhuri, N.K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., et al. (1957) Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds. Nature, 179, 663-666. - References - Scientific Research Publishing [scirp.org]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Fluorinated pyrimidines, a new class of tumour-inhibitory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Fluoropyrimidine-2-carbonitrile Derivatives via Sandmeyer Cyanation

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of 5-Fluoropyrimidine-2-carbonitrile derivatives, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3][4] The core of this protocol is the Sandmeyer reaction, a robust and well-established method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, critical safety procedures for handling cyanide reagents, and a thorough guide to product characterization and troubleshooting.

Introduction: The Significance of 5-Fluoropyrimidine Scaffolds

Fluorinated heterocyclic compounds are cornerstones of modern pharmaceutical design. The introduction of a fluorine atom into a molecule can significantly enhance its metabolic stability, lipophilicity, and bioavailability.[5] Pyrimidine-5-carbonitrile derivatives, in particular, are recognized as privileged scaffolds in the development of therapeutic agents, including potent inhibitors of key biological targets like EGFR and COX-2, which are implicated in various cancers.[1][3][4]

This application note details a reliable method to synthesize this compound, starting from the readily available 2-amino-5-fluoropyrimidine. The protocol leverages the classic Sandmeyer reaction, which provides a dependable pathway for introducing the carbonitrile moiety.[7][8]

Reaction Principle and Mechanism

The overall synthesis is a two-step process starting from an aromatic amine.

-

Diazotization: The primary aromatic amine (2-amino-5-fluoropyrimidine) is converted into a diazonium salt using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid (e.g., HCl). This diazonium salt is highly reactive due to the presence of an excellent leaving group, dinitrogen gas (N₂).[8]

-

Sandmeyer Cyanation: The diazonium salt is then introduced to a solution of copper(I) cyanide (CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][9] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. This radical then reacts with the copper-cyanide complex to form the final product, this compound, and regenerate the copper(I) catalyst.[9]

Caption: Overall synthetic pathway.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Purity | Supplier | Notes |

| 2-Amino-5-fluoropyrimidine | ≥98% | Sigma-Aldrich | Starting Material |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | For diazotization |

| Copper(I) Cyanide (CuCN) | 99% | Acros Organics | EXTREMELY TOXIC |

| Hydrochloric Acid (HCl) | 37%, Certified ACS | VWR | |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For neutralization |

| Dichloromethane (DCM) | HPLC Grade, ≥99.8% | J.T.Baker | For extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Alfa Aesar | For drying |

| Silica Gel | 230-400 mesh, 60 Å | Sorbent Technologies | For chromatography |

| Deionized Water | In-house | ||

| Standard Glassware | Round-bottom flasks, condenser, dropping funnel, etc. | ||

| Magnetic Stirrer with Hotplate | |||

| Fume Hood | Certified and mandatory for all steps | ||

| Personal Protective Equipment (PPE) | See Safety Section 4 | ||

| Rotary Evaporator | |||

| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |

Step-by-Step Synthesis Procedure

Step A: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-amino-5-fluoropyrimidine (5.65 g, 50 mmol).

-

Add deionized water (50 mL) and concentrated hydrochloric acid (15 mL). Stir the mixture until the amine fully dissolves.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Separately, prepare a solution of sodium nitrite (3.80 g, 55 mmol) in deionized water (15 mL).

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes. Crucial: Ensure the internal temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

-

Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.

Step B: Sandmeyer Cyanation Reaction

-

In a separate 500 mL flask, prepare a slurry of copper(I) cyanide (5.37 g, 60 mmol) in deionized water (50 mL).

-

Gently heat the CuCN slurry to 60-70 °C with stirring.

-

Slowly and carefully, add the cold diazonium salt solution from Step A to the hot CuCN slurry in portions. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

After the addition is complete, continue to heat the reaction mixture at 70 °C for 1 hour with constant stirring.

-

Allow the mixture to cool to room temperature.

Step C: Product Isolation and Purification

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 1M NaOH solution (2 x 30 mL) to remove any acidic impurities, followed by a wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1) to elute the product.

-

Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Caption: Step-by-step experimental workflow.

Critical Safety Precautions: Handling Cyanides

Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [10] All operations involving copper(I) cyanide and the reaction mixture must be performed in a certified chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-glove with nitrile gloves.[10][13] Thicker gloves are recommended when handling cyanide solutions.[10]

-

Never Work Alone: Inform colleagues before starting work with cyanides.[10][13] Work should be limited to normal business hours.[11]

-

Avoid Acid Contamination: Never mix cyanide salts or waste with acids, as this will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[10][11] Keep acids out of the fume hood unless essential for the experiment.[12][14]

-

Waste Disposal: All cyanide-contaminated materials (gloves, glassware, solutions, silica) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11] Do not mix with other waste streams.

-

Spill Response: For small spills inside a fume hood, carefully clean the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[12][14] Collect all cleanup materials as hazardous waste. For larger spills, evacuate the area immediately and call emergency services.[10]

-

Emergency Procedures: In case of skin contact, remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10][14] For eye contact, use an emergency eyewash for 15 minutes.[10][14] In case of inhalation, move to fresh air immediately. Seek immediate medical attention for any exposure.[10]

Characterization of this compound

Confirm the identity and purity of the final product using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons on the pyrimidine ring will show characteristic chemical shifts and coupling constants. The specific pattern will depend on the substitution. |

| ¹⁹F NMR | A single peak corresponding to the fluorine atom on the pyrimidine ring is expected.[1] The chemical shift provides confirmation of the fluorine's chemical environment. |

| ¹³C NMR | The carbon of the nitrile group (C≡N) will appear in the characteristic region (~115-120 ppm). Other carbons in the pyrimidine ring will also be observable. |

| FT-IR | A sharp, strong absorption band around 2230-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. |

| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of the product (C₅H₂FN₃) should be observed. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete diazotization (temperature too high).2. Decomposition of the diazonium salt before Sandmeyer reaction.3. Inactive CuCN catalyst. | 1. Strictly maintain the 0–5 °C temperature range during nitrite addition.[15]2. Use the diazonium salt solution immediately after preparation.3. Use fresh, high-purity CuCN. |

| Formation of Side Products (e.g., 5-Fluoro-2-hydroxypyrimidine) | The diazonium salt reacted with water instead of the cyanide nucleophile. | Ensure the CuCN solution is sufficiently concentrated and that the diazonium salt is added slowly to the hot CuCN slurry to favor the Sandmeyer pathway. |

| Difficult Purification | Presence of unreacted starting materials or copper complexes. | Perform the recommended aqueous washes (NaOH) during work-up to remove impurities. Ensure proper silica gel chromatography technique with an appropriate solvent system. |

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound. By adhering to the step-by-step procedure, paying close attention to reaction conditions, and strictly following the outlined safety precautions, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science. The included characterization and troubleshooting guides serve to ensure the integrity of the final product and the efficiency of the synthetic process.

References

- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. research.columbia.edu [research.columbia.edu]

- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. quora.com [quora.com]

- 14. lsuhsc.edu [lsuhsc.edu]

- 15. benchchem.com [benchchem.com]

The Alchemist's Guide to a Privileged Scaffold: Application Notes for 5-Fluoropyrimidine-2-carbonitrile in Palladium Cross-Coupling Reactions

Introduction: The Strategic Value of the 5-Fluoropyrimidine Moiety

In the landscape of modern medicinal chemistry and drug discovery, the 5-fluoropyrimidine scaffold holds a position of significant strategic importance. The fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its metabolic stability, binding affinity, and pKa.[1] The pyrimidine core itself is a ubiquitous feature in numerous biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring.[2] The addition of a nitrile group at the 2-position provides a versatile synthetic handle for further molecular elaboration.

5-Fluoropyrimidine-2-carbonitrile is thus a highly valuable building block for the synthesis of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this privileged core, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[3] This guide offers detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to successfully incorporate this versatile building block into their synthetic workflows.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] This reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[1] When applied to this compound, it allows for the introduction of a diverse range of aryl and heteroaryl substituents at the carbon atom bearing the fluorine, assuming a suitable leaving group is present at that position. For the purpose of these protocols, we will consider the coupling partner to be a derivative where a leaving group (e.g., Cl, Br, I) is present at the position of desired coupling.

Causality in Experimental Design for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring, further accentuated by the fluorine and nitrile substituents, makes the C-X bond (where X is a halogen) susceptible to oxidative addition to the palladium(0) catalyst.

-

Catalyst and Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective for challenging heteroaryl couplings.[4] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.

-

Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the organoboron species. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed to dissolve both the organic and inorganic reagents.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 5-Fluoro-X-pyrimidine-2-carbonitrile (X = Br, Cl)

| Component | Reagent/Parameter | Molar Equivalents/Value | Rationale |

| Pyrimidine Substrate | 5-Fluoro-X-pyrimidine-2-carbonitrile | 1.0 | Starting material |

| Boronic Acid | Aryl/Heteroarylboronic Acid | 1.2 - 1.5 | Coupling partner |

| Palladium Precatalyst | Pd(OAc)₂ | 0.02 - 0.05 | Catalyst source |

| Ligand | XPhos | 0.04 - 0.10 | Promotes catalytic cycle |

| Base | K₂CO₃ | 2.0 - 3.0 | Activates boronic acid |

| Solvent | 1,4-Dioxane/H₂O (4:1) | - | Facilitates dissolution of reagents |

| Temperature | 80 - 110 °C | - | Provides thermal energy for reaction |

Detailed Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-fluoro-X-pyrimidine-2-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), palladium acetate (0.05 equiv), XPhos (0.10 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

References

The Strategic Application of 5-Fluoropyrimidine-2-carbonitrile in the Synthesis of Advanced Kinase Inhibitors

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the strategic application of 5-Fluoropyrimidine-2-carbonitrile as a pivotal building block in the synthesis of next-generation kinase inhibitors. We will explore the inherent chemical advantages conferred by its unique structure and provide detailed, field-proven protocols for its utilization in constructing potent and selective therapeutic agents. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature, offering a robust resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Privileged Scaffold of Pyrimidine in Kinase Inhibition

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1] Its nitrogen-rich aromatic structure allows it to mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.

The strategic incorporation of specific functional groups onto the pyrimidine ring can significantly enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors. This compound emerges as a particularly valuable starting material due to the synergistic effects of its fluoro and cyano substituents.

The Dual Advantage: Unpacking the Roles of the Fluoro and Cyano Groups

The utility of this compound in kinase inhibitor synthesis stems from the distinct and complementary roles of its key functional groups:

-

The 5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a widely employed strategy in medicinal chemistry. The high electronegativity of fluorine can modulate the pKa of nearby functionalities, influencing binding interactions with the target kinase. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.

-

The 2-Carbonitrile Group: The cyano group at the C2 position is a versatile synthetic handle. It is an excellent electrophilic site, susceptible to nucleophilic displacement by a variety of nucleophiles, including amines and hydrazines. This reactivity is central to the construction of fused heterocyclic systems, such as the potent pyrazolo[3,4-d]pyrimidine scaffold, which is found in numerous kinase inhibitors.

Synthetic Strategy: A Gateway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

A robust and frequently employed strategy for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors involves the initial conversion of a pyrimidine-carbonitrile to an aminopyrimidine intermediate, followed by cyclization. This compound is an ideal starting point for this approach.

The general synthetic workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of kinase inhibitors from this compound.

Experimental Protocols: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 5-fluoropyrazolo[3,4-d]pyrimidine-based kinase inhibitor, built upon established synthetic transformations of related pyrimidine systems.

Part 1: Synthesis of 4-Amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine

This initial two-step protocol details the construction of the core heterocyclic scaffold.

Step 1: Synthesis of 5-Fluoro-2-hydrazinylpyrimidine-4-carbonitrile

This step involves the nucleophilic displacement of the 2-cyano group with hydrazine.

-

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (2.0 eq)

-

Ethanol (qs)

-

-

Procedure:

-

To a solution of this compound in ethanol, add hydrazine hydrate at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Fluoro-2-hydrazinylpyrimidine-4-carbonitrile.

-

Step 2: Synthesis of 4-Amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine

This step involves the cyclization of the hydrazinylpyrimidine intermediate.

-

Materials:

-

5-Fluoro-2-hydrazinylpyrimidine-4-carbonitrile (1.0 eq)

-

Formamide (excess)

-

-

Procedure:

-

Heat a mixture of 5-Fluoro-2-hydrazinylpyrimidine-4-carbonitrile and an excess of formamide at 180-200 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford the crude 4-Amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine.

-

The product can be further purified by column chromatography or recrystallization.

-

Part 2: Functionalization of the Core Scaffold

The 4-amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine core can be further elaborated to introduce various substituents that can modulate kinase selectivity and potency. A common strategy is the introduction of aryl or heteroaryl groups via cross-coupling reactions.

Representative Protocol: Suzuki Coupling for C4-Arylation

This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the C4 position, a common modification in many kinase inhibitors.

-

Materials:

-

4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine (prepared from the 4-amino analogue via a Sandmeyer-type reaction) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a degassed mixture of 4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine, the arylboronic acid, and the base in the solvent, add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-